Furopelargone A
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Overview
Description
Furopelargone A is an organic compound with the molecular formula C15H22O2 It is known for its unique structure, which includes a cyclopentyl ring substituted with a furan ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furopelargone A typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or alkynes.
Introduction of the Furan Ring: The furan ring is introduced via a Diels-Alder reaction, where a diene and a dienophile react to form the furan ring.
Attachment of the Ethanone Group: The ethanone group is attached through an acylation reaction, typically using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Furopelargone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Furopelargone A has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furopelargone A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1R)-3α-Methyl-2α-(3-isopropylfuran-2-yl)cyclopentan-1β-yl]ethanone
- 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone
Uniqueness
Furopelargone A is unique due to its specific stereochemistry and the presence of both a furan ring and an ethanone group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1143-45-9 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m0/s1 |
InChI Key |
DVIZGXBTTFXQQC-BPNCWPANSA-N |
SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@H]1C2=C(C=CO2)C(C)C)C(=O)C |
Canonical SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Key on ui other cas no. |
1143-45-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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